2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid
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Overview
Description
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid is a compound that features a unique fused heterocyclic structure. The pyrrolo[2,1-f][1,2,4]triazine moiety is a bicyclic system that has garnered significant interest due to its presence in various biologically active molecules, including kinase inhibitors and antiviral drugs .
Preparation Methods
The synthesis of 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid can be approached through several routes:
Synthesis from Pyrrole Derivatives: This method involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core from pyrrole derivatives through cyclization reactions.
Bromohydrazone Route: This involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the desired triazine structure.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium dicyanomethylide intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.
Multistep Synthesis: This involves multiple steps, including the formation of key intermediates followed by cyclization and functional group modifications.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine structure.
Chemical Reactions Analysis
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved include signal transduction pathways and metabolic pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid can be compared with other similar compounds, such as:
Avapritinib: A kinase inhibitor that also contains the pyrrolo[2,1-f][1,2,4]triazine moiety.
Remdesivir: An antiviral drug that features the same triazine core.
Brivanib Alaninate: An antitumorigenic drug with a similar heterocyclic structure.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a diverse range of biological targets, making it a versatile compound in scientific research and drug development .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-methyl-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-7(10(14)15)4-8-2-3-13-9(8)5-11-6-12-13/h2-3,5-7H,4H2,1H3,(H,14,15) |
InChI Key |
PWXLVSLGFRVUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2C=NC=NN2C=C1)C(=O)O |
Origin of Product |
United States |
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